Methyl 5-bromo-2-[(3-ethoxy-3-oxopropanoyl)amino]benzoate
CAS No.:
Cat. No.: VC13593967
Molecular Formula: C13H14BrNO5
Molecular Weight: 344.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14BrNO5 |
|---|---|
| Molecular Weight | 344.16 g/mol |
| IUPAC Name | methyl 5-bromo-2-[(3-ethoxy-3-oxopropanoyl)amino]benzoate |
| Standard InChI | InChI=1S/C13H14BrNO5/c1-3-20-12(17)7-11(16)15-10-5-4-8(14)6-9(10)13(18)19-2/h4-6H,3,7H2,1-2H3,(H,15,16) |
| Standard InChI Key | YHILCLGRNWBMRX-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC(=O)NC1=C(C=C(C=C1)Br)C(=O)OC |
| Canonical SMILES | CCOC(=O)CC(=O)NC1=C(C=C(C=C1)Br)C(=O)OC |
Introduction
Structural Characterization and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key moieties:
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Methyl benzoate backbone: A benzene ring substituted with a methyl ester group at position 1.
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Bromine atom: Positioned at the para position (C5) relative to the ester group, enhancing electrophilic reactivity.
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Ethoxy-oxopropanoyl amino group: Attached at C2, this substituent introduces both amide and ester functionalities, enabling hydrogen bonding and metabolic stability.
The IUPAC name, methyl 5-bromo-2-[(3-ethoxy-3-oxopropanoyl)amino]benzoate, reflects this arrangement.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 344.16 g/mol |
| CAS Number | Not publicly disclosed |
| Appearance | Crystalline solid (inferred) |
| Solubility | Likely soluble in chloroform, DMSO |
The bromine atom contributes to a higher molecular weight compared to simpler benzoates (e.g., methyl 5-bromo-2-methoxybenzoate, MW 245.07 g/mol) . The ethoxy-oxopropanoyl group’s steric and electronic effects may influence solubility and reactivity.
Synthesis and Reaction Pathways
Proposed Synthetic Route
The synthesis likely involves sequential functionalization of a benzoic acid derivative:
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Esterification: Reaction of 5-bromo-2-aminobenzoic acid with methanol under acidic conditions to form methyl 5-bromo-2-aminobenzoate.
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Acylation: Treatment with ethyl malonyl chloride or equivalent to introduce the ethoxy-oxopropanoyl group at the amino position.
A analogous synthesis for methyl 5-bromo-3-propionylsalicylate (CAS 91099-82-0) demonstrates the utility of Friedel-Crafts acylation using propionyl chloride and aluminum trichloride . This method, yielding 95.5% product, could be adapted for introducing the ethoxy-oxopropanoyl moiety via selective acylation.
Critical Reaction Parameters
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Temperature: Optimal at 80°C for 7 hours, balancing reaction rate and side-product formation.
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Workup: Aqueous extraction with chloroform and vacuum distillation ensure purity .
Future Research Directions
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Synthetic Optimization: Explore microwave-assisted synthesis to reduce reaction time.
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Biological Screening: Evaluate cytotoxicity and antimicrobial potency against Gram-positive pathogens.
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Computational Modeling: Predict binding affinities using molecular docking against target proteins.
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